(S)-Tetrahydro-2h-pyran-3-amine, HCl
CAS No.:
Cat. No.: VC13625353
Molecular Formula: C10H24Cl2N2O2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H24Cl2N2O2 |
|---|---|
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | (3S)-oxan-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/2C5H11NO.2ClH/c2*6-5-2-1-3-7-4-5;;/h2*5H,1-4,6H2;2*1H/t2*5-;;/m00../s1 |
| Standard InChI Key | DJRLXELRSNOSDL-WUGLXOLRSA-N |
| Isomeric SMILES | C1C[C@@H](COC1)N.C1C[C@@H](COC1)N.Cl.Cl |
| SMILES | C1CC(COC1)N.C1CC(COC1)N.Cl.Cl |
| Canonical SMILES | C1CC(COC1)N.C1CC(COC1)N.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride features a six-membered oxygen-containing ring (tetrahydropyran) substituted with an amine group at the 3-position, with the (S)-enantiomer configuration. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:
The compound’s low lipophilicity (Log P = 0.49) and high solubility in water (62.6 mg/mL) make it suitable for aqueous-phase reactions . Its stereochemistry is critical for interactions in biological systems, as evidenced by its enantiomer-specific activity in drug candidates .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra confirm its structure. For example, -NMR in DMSO-d₆ shows characteristic peaks at δ 3.33–3.42 ppm (tetrahydropyran ring protons) and δ 8.23 ppm (amine proton) . IR spectra exhibit N-H stretching at 3336–3210 cm and C-O-C vibrations at 1100–1050 cm .
Synthesis and Manufacturing
Enantioselective Synthesis
The (S)-enantiomer is synthesized via asymmetric hydrogenation or enzymatic resolution. A Rh-catalyzed intramolecular aminoetherification of allylic alcohols has been reported, achieving yields >80% with high enantiomeric excess (ee >95%) . Key steps include:
-
Substrate Preparation: Allylic alcohols are treated with TsONHMe (p-toluenesulfonyl hydroxylamine methyl ester) to form N-protected intermediates.
-
Cyclization: Rhodium catalysts (e.g., Rh₂(esp)₂) promote stereoselective ring closure in trifluoroethanol at 65°C .
-
Salt Formation: The free base is treated with HCl in n-butanol to yield the hydrochloride salt .
Industrial-Scale Production
Large-scale synthesis involves catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride using Raney nickel or palladium/carbon. For instance, a 20 L batch reaction with 5% Pd/C in ethanol at 75°C under H₂ (0.1 MPa) achieves 72% yield . Post-synthesis, azeotropic distillation with n-butanol removes residual solvents, followed by crystallization to obtain >99% purity .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound is a key chiral building block for neurologically active drugs. For example:
-
Antipsychotics: It serves as a precursor in the synthesis of dopamine D₃ receptor antagonists, improving blood-brain barrier permeability .
-
Antivirals: Incorporated into protease inhibitors for hepatitis C virus (HCV), where the tetrahydropyran ring enhances metabolic stability .
Organic Synthesis
In Pechmann condensations, it facilitates the formation of coumarin derivatives, while its amine group participates in Ugi and Mannich reactions to generate diverse heterocycles . A notable application is the synthesis of 2H-pyran-3-carbonitriles, achieved via KOH-mediated cyclization of enaminonitriles .
Material Science
The compound’s ability to form hydrogen-bonded networks has been exploited in designing supramolecular polymers. These materials exhibit tunable thermal stability (decomposition >250°C) and mechanical properties .
Recent Advances and Future Directions
CDK8 Inhibition
Recent studies highlight its role in inhibiting cyclin-dependent kinase 8 (CDK8), a target in oncology. In murine models, derivatives of (S)-tetrahydro-2H-pyran-3-amine increased bone mineral density by 15% via CDK8 suppression, suggesting potential in osteoporosis treatment .
Continuous Flow Synthesis
Adoption of microreactor technology has reduced reaction times from 12 hours to 30 minutes, achieving space-time yields of 1.2 kg·Lh . This innovation addresses scalability challenges in API manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume